molecular formula CHO2(−)<br>CHO2- B1220265 Formate CAS No. 71-47-6

Formate

Cat. No. B1220265
CAS RN: 71-47-6
M. Wt: 45.017 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-M
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Patent
US04762850

Procedure details

A solution of N-(t-butyloxycarbonylaminoethyl)-1-(3,5-diflurobenzyl)-2-mercaptoimidazole-5-carboxamide (1.29 g, 3.13 mmole) prepared as above in 98% formic acid (40 ml) was stirred under an argon atmosphere for 3 hours and the solvent was removed under vacuum. The resulting oil was triturated with ether, and the product was filtered and dried to give N-(2-aminoethyl)-1(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxamide, formate, m.p.: 195°-196° C. (0.630 g, 56%).
Name
N-(t-butyloxycarbonylaminoethyl)-1-(3,5-diflurobenzyl)-2-mercaptoimidazole-5-carboxamide
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([NH:8][CH2:9][CH2:10][NH:11][C:12]([C:14]1[N:18]([CH2:19][C:20]2[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=2)[C:17]([SH:28])=[N:16][CH:15]=1)=[O:13])=[O:7])(C)(C)C>C(O)=O>[NH2:8][CH2:9][CH2:10][NH:11][C:12]([C:14]1[N:18]([CH2:19][C:20]2[CH:25]=[C:24]([F:26])[CH:23]=[C:22]([F:27])[CH:21]=2)[C:17]([SH:28])=[N:16][CH:15]=1)=[O:13].[CH:6]([O-:7])=[O:5]

Inputs

Step One
Name
N-(t-butyloxycarbonylaminoethyl)-1-(3,5-diflurobenzyl)-2-mercaptoimidazole-5-carboxamide
Quantity
1.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCNC(=O)C1=CN=C(N1CC1=CC(=CC(=C1)F)F)S
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an argon atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil was triturated with ether
FILTRATION
Type
FILTRATION
Details
the product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCNC(=O)C1=CN=C(N1CC1=CC(=CC(=C1)F)F)S
Name
Type
product
Smiles
C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.